

An In-depth Technical Guide to 3,5-Dihydroxy-4',7-dimethoxyflavone

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Compound of Interest

Compound Name: *Kaempferol 3,5-dimethyl ether*

Cat. No.: *B8255250*

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A Note on Nomenclature: Initial research for "7,4'-Dihydroxy-3,5-dimethoxyflavone" did not yield a well-documented compound. This guide will focus on the closely related and well-studied isomer, 3,5-Dihydroxy-4',7-dimethoxyflavone, also known as Kaempferol-7,4'-dimethyl ether.

Introduction

3,5-Dihydroxy-4',7-dimethoxyflavone is a naturally occurring O-methylated flavonol found in various medicinal plants, including *Alpinia nigra*, *Zingiber phillipseae*, and *Tamarix aphylla*. As a member of the flavonoid class of polyphenolic compounds, it has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to investigate this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

3,5-Dihydroxy-4',7-dimethoxyflavone is a yellow crystalline solid.^[1] It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ether, but has low solubility in water.^[1]

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₄ O ₆	[1]
Molecular Weight	314.29 g/mol	[1]
CAS Number	15486-33-6	[2]
Melting Point	178-184 °C	[1][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low solubility in water.	[1][4]
Appearance	Yellow crystalline powder	[1]

Biological Activities and Signaling Pathways

This flavonoid exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antibacterial properties.[1][4]

Antioxidant Activity

The antioxidant capacity of 3,5-Dihydroxy-4',7-dimethoxyflavone is a key aspect of its therapeutic potential. Like many flavonoids, it can scavenge free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing these reactive species.[1]

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against both Gram-positive and Gram-negative bacteria.

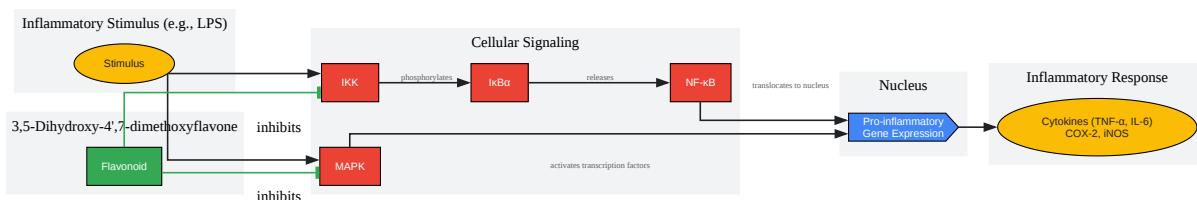
Microorganism	Minimum Inhibitory Concentration (MIC)	Source(s)
Staphylococcus aureus	200 µg/mL	[4][5]
Escherichia coli	225 µg/mL	[4][5]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of 3,5-Dihydroxy-4',7-dimethoxyflavone are limited, the activities of structurally similar flavonoids suggest a likely mechanism involving the modulation of key inflammatory signaling pathways such as NF- κ B and MAPK.[6][7] Flavonoids are known to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).[8][9]

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which 3,5-Dihydroxy-4',7-dimethoxyflavone may exert its anti-inflammatory effects, based on known actions of similar flavonoids.



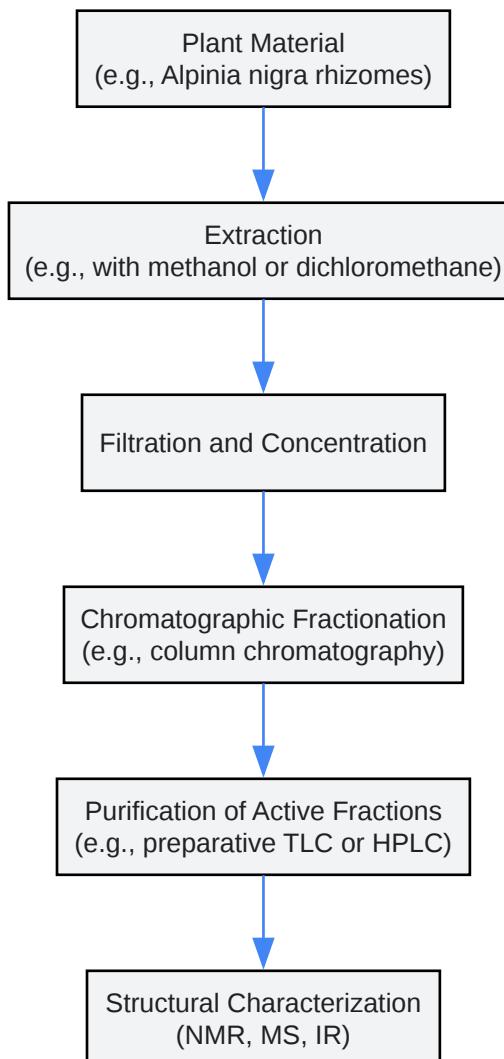
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Proposed anti-inflammatory signaling pathway of 3,5-Dihydroxy-4',7-dimethoxyflavone.

Experimental Protocols

General Workflow for Isolation from a Natural Source

The isolation of 3,5-Dihydroxy-4',7-dimethoxyflavone from plant material typically follows a standard phytochemical workflow.



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General workflow for the isolation of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.[\[10\]](#)[\[11\]](#)

Principle: DPPH is a stable free radical that is purple in solution and has a maximum absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, and its absorbance decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
- Sample Preparation: Dissolve 3,5-Dihydroxy-4',7-dimethoxyflavone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested.
- Assay Procedure:
 - In a 96-well microplate, add 20 µL of each sample dilution.
 - Add 180 µL of the DPPH working solution to each well.
 - For the control, add 20 µL of the solvent instead of the sample to the DPPH solution.
 - For the blank, add 20 µL of the solvent and 180 µL of methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[10\]](#)
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Protocol (Broth Microdilution Method):

- Preparation of Inoculum: From a pure culture of the test microorganism (e.g., *S. aureus* or *E. coli*), prepare a suspension in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- Preparation of Microtiter Plate:
 - Add 100 μ L of sterile broth to each well of a 96-well microtiter plate.
 - Add 100 μ L of the stock solution of 3,5-Dihydroxy-4',7-dimethoxyflavone (in a suitable solvent that does not inhibit bacterial growth) to the first well.
 - Perform a serial twofold dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well.
- Inoculation: Add 10 μ L of the prepared bacterial inoculum to each well.
- Controls:
 - Growth Control: A well containing broth and the bacterial inoculum but no test compound.
 - Sterility Control: A well containing only broth to check for contamination.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

3,5-Dihydroxy-4',7-dimethoxyflavone is a promising natural product with demonstrated antioxidant and antibacterial activities, and strong potential as an anti-inflammatory agent. This technical guide provides a foundational understanding of its chemical properties and biological activities, along with standardized protocols for its investigation. Further research into its specific mechanisms of action, particularly its interaction with inflammatory signaling pathways, will be crucial in elucidating its full therapeutic potential. The provided experimental workflows and pathway diagrams serve as a valuable resource for researchers and scientists in the ongoing exploration of this and other related flavonoids.

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